An In-Depth Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl azepane-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application in the synthesis of complex bioactive molecules. The information presented herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.
Chemical Identity and Structure
Methyl azepane-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of azepane-2-carboxylic acid. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and three-dimensional structure, which allows for effective interaction with biological targets.[1][2]
The presence of a chiral center at the C2 position of the azepane ring means that this compound can exist as a racemate or as individual enantiomers. The specific stereochemistry is crucial in drug design, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.
Several CAS numbers are associated with this compound and its related forms:
| Compound Form | CAS Number |
| Methyl (S)-azepane-2-carboxylate hydrochloride | 2323062-57-1[3][4] |
| Methyl azepane-2-carboxylate hydrochloride (racemic/unspecified) | 34459-10-4[5] |
| Methyl azepane-2-carboxylate (free base) | 5228-33-1[6] |
For the purpose of this guide, we will focus on the general structure, with the understanding that the (S)-enantiomer is often of particular interest in asymmetric synthesis.
Chemical Structure:
The structure of Methyl azepane-2-carboxylate hydrochloride is depicted below. The protonated nitrogen of the azepane ring forms an ionic bond with the chloride ion.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 193.67 g/mol | [3][4] |
| Monoisotopic Mass | 193.0869564 Da | [3] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | [3] |
| Predicted XlogP | 0.7 | [7] |
Synthesis of Methyl Azepane-2-Carboxylate Hydrochloride
The most direct and industrially scalable synthesis of Methyl azepane-2-carboxylate hydrochloride is through the Fischer esterification of azepane-2-carboxylic acid.[1][3][7][8] This acid-catalyzed reaction utilizes an excess of methanol, which often serves as both the reactant and the solvent, to drive the equilibrium towards the ester product. The use of hydrochloric acid as the catalyst conveniently allows for the in-situ formation of the hydrochloride salt.
The causality behind this experimental choice lies in its efficiency and atom economy. The Fischer esterification is a classic, well-understood reaction that avoids the need for more expensive and sensitive coupling reagents. Generating the HCl salt in the same pot simplifies the workflow, as the product often precipitates from the reaction mixture upon cooling or concentration, facilitating its isolation.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[1][3][7][9]
Materials:
-
Azepane-2-carboxylic acid
-
Methanol (anhydrous)
-
Acetyl chloride or anhydrous HCl gas
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azepane-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. This generates anhydrous HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: Allow the reaction mixture to cool to room temperature and then further cool to 0-5 °C. The product, Methyl azepane-2-carboxylate hydrochloride, may precipitate as a white solid. If precipitation is slow, the solution can be concentrated under reduced pressure.
-
Purification: Collect the solid by filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain Methyl azepane-2-carboxylate hydrochloride as a white to off-white crystalline solid.
Synthesis Workflow Diagram
Applications in Drug Discovery
The azepane scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties.[2] There are numerous approved drugs and clinical candidates that feature the azepane ring.[1] Methyl azepane-2-carboxylate hydrochloride serves as a valuable and versatile building block for introducing this motif into more complex molecules. Its bifunctional nature—a secondary amine that can be N-functionalized and an ester group that can be hydrolyzed or converted to an amide—makes it an ideal starting point for library synthesis and lead optimization.
A key application is in the synthesis of chiral ligands and catalysts, as well as in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.[10][11] For instance, a related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, is a key intermediate in the synthesis of the insomnia medication Suvorexant, highlighting the industrial relevance of this class of compounds.[12]
Logical Relationship in Drug Synthesis
The following diagram illustrates the logical flow of how a building block like Methyl azepane-2-carboxylate hydrochloride is utilized in a typical drug discovery pipeline.
Characterization and Quality Control
To ensure the identity and purity of Methyl azepane-2-carboxylate hydrochloride, a combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the C2 carbon, being adjacent to the ester, will be deshielded and likely appear around 4.0 ppm. The two protons on the nitrogen will be broad signals due to proton exchange and coupling with the nitrogen nucleus.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the ester at approximately 170-175 ppm. The methyl carbon of the ester will be around 52 ppm. The carbons of the azepane ring will resonate in the 25-60 ppm range.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base ([M+H]⁺) at an m/z of approximately 158.11756.[7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ range is characteristic of the N-H stretch of the ammonium salt.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) is a suitable starting point for method development.
-
Conclusion
Methyl azepane-2-carboxylate hydrochloride is a fundamentally important building block for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis via Fischer esterification and its versatile chemical handles make it an attractive starting material for creating libraries of novel compounds for biological screening. A thorough characterization using modern analytical techniques is essential to ensure its quality and suitability for downstream applications. This guide provides the necessary foundational knowledge for researchers and scientists to effectively utilize this valuable chemical entity in their work.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].[3][4]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 21, 2026, from [Link].
- Ma, C., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.
- G, R. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 490-508.
- US Patent No. US20190276414A1. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].
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Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Retrieved January 21, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[7]benzothieno[2,3-c]azepine. Retrieved January 21, 2026, from a representative research publication platform.
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ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved January 21, 2026, from [Link].
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